15(S)-HETE Ethanolamide (15(S)-HAEA) is an endogenous oxygenated metabolite of anandamide (AEA) generated via the 15-lipoxygenase (15-LOX) pathway. In biochemical procurement and lipidomic research, it serves as a critical analytical standard and a specialized pharmacological tool[1]. Unlike its parent compound AEA, which acts as a potent, broad-spectrum cannabinoid receptor agonist, 15(S)-HAEA functions primarily as a competitive inhibitor of fatty acid amide hydrolase (FAAH) and a modulator of the extended endocannabinoid system (ECS) [2]. Its unique structural incorporation of a 15-hydroxyl group fundamentally alters its receptor binding profile and physicochemical properties, making it an indispensable reagent for isolating specific metabolic pathways, mapping non-CB1/CB2 receptor interactions, and developing targeted FAAH inhibitors in aqueous assay environments [3].
Substituting 15(S)-HETE Ethanolamide with its parent compound, anandamide (AEA), or closely related lipoxygenase metabolites like 12(S)-HETE Ethanolamide, fundamentally compromises assay integrity. AEA is rapidly hydrolyzed by FAAH and acts as a strong CB1/CB2 agonist, confounding studies aimed at isolating enzyme inhibition from receptor activation[1]. Similarly, substituting with 12(S)-HAEA fails because the 12-position hydroxyl derivative retains near-equivalent binding affinity to CB1 and CB2 receptors as AEA, triggering downstream classical cannabinoid signaling[2]. 15(S)-HAEA is uniquely required when a buyer needs to uncouple FAAH inhibition from cannabinoid receptor activation, or when specifically quantifying 15-LOX-mediated endocannabinoid metabolism in targeted lipidomic panels [3].
A primary procurement driver for 15(S)-HAEA is its dramatically reduced affinity for classical cannabinoid receptors compared to both its parent compound (AEA) and its 12-LOX counterpart (12(S)-HAEA). Assays demonstrate that 15(S)-HAEA exhibits a Ki of 738 nM for CB1 and >1000 nM for CB2, representing a substantial drop in potency compared to AEA (Ki ~90 nM for CB1) [1]. Furthermore, while 12(S)-HAEA binds both receptors with affinities mirroring AEA, 15(S)-HAEA's lack of strong CB1/CB2 binding ensures that its application in cellular assays does not trigger confounding classical cannabinoid signaling cascades [1].
| Evidence Dimension | CB1 and CB2 Receptor Binding Affinity (Ki) |
| Target Compound Data | 15(S)-HAEA: CB1 Ki = 738 nM; CB2 Ki > 1000 nM |
| Comparator Or Baseline | AEA and 12(S)-HAEA: High affinity (CB1 Ki ~ 90 nM) |
| Quantified Difference | >8-fold reduction in CB1 affinity and near-total loss of CB2 affinity vs. parent compound |
| Conditions | In vitro radioligand displacement assays |
Allows researchers to study endocannabinoid metabolic enzymes without inadvertently activating CB1/CB2 pathways.
While AEA is the primary endogenous substrate for degradation by fatty acid amide hydrolase (FAAH), 15(S)-HAEA acts as an effective competitive inhibitor of this enzyme. Quantitative evaluations establish that 15(S)-HAEA inhibits FAAH with a Ki of approximately 0.6 µM [1]. This distinct functional inversion—from substrate (AEA) to inhibitor (15(S)-HAEA)—makes the 15-hydroxylated form a vital tool for researchers aiming to block AEA degradation and artificially elevate endogenous cannabinoid tone in isolated tissue or cellular models without introducing synthetic, non-lipid inhibitors [2].
| Evidence Dimension | FAAH Interaction Profile |
| Target Compound Data | 15(S)-HAEA: Competitive Inhibitor (Ki ~ 0.6 µM) |
| Comparator Or Baseline | AEA: Primary degradative substrate |
| Quantified Difference | Shift from rapid hydrolysis (AEA) to potent competitive inhibition (15(S)-HAEA at sub-micromolar Ki) |
| Conditions | In vitro FAAH enzymatic activity assays |
Provides a structurally native, lipid-based mechanism to inhibit FAAH and preserve endocannabinoid levels in experimental models.
Handling highly lipophilic endocannabinoids in aqueous buffer systems often requires undesirable concentrations of organic solvents or carrier proteins. The introduction of the polar 15-hydroxyl group in 15(S)-HAEA significantly improves its aqueous solubility compared to the highly hydrophobic parent compound, AEA, and other saturated congeners [1]. This enhanced hydrophilicity directly translates to improved formulation feasibility, more stable dosing in aqueous media, and higher reproducibility in high-throughput FAAH inhibition screens or cellular assays [1].
| Evidence Dimension | Aqueous Solubility and Assay Processability |
| Target Compound Data | 15(S)-HAEA: Enhanced aqueous solubility due to 15-OH moiety |
| Comparator Or Baseline | AEA and saturated congeners: Highly lipophilic, prone to precipitation |
| Quantified Difference | Qualitative improvement in aqueous buffer compatibility and reduced reliance on harsh organic co-solvents |
| Conditions | Aqueous in vitro screening environments |
Reduces assay variability and solvent-induced artifacts in high-throughput biochemical screening.
Beyond classical cannabinoid receptors, 15(S)-HAEA exhibits a highly specific modulatory profile on the extended endocannabinoid system. Unlike AEA, which is a known agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, 15(S)-HAEA acts to inhibit TRPV1 activity, reducing it to approximately 70% of baseline [1]. Concurrently, it activates N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD)—the enzyme responsible for AEA synthesis—up to 140% of control levels[1]. This dual action creates a unique pharmacological signature that cannot be replicated by generic endocannabinoids.
| Evidence Dimension | Modulation of TRPV1 and NAPE-PLD |
| Target Compound Data | 15(S)-HAEA: Inhibits TRPV1 (to ~70%) and activates NAPE-PLD (to ~140%) |
| Comparator Or Baseline | AEA: Agonizes TRPV1 and does not upregulate its own synthetic enzyme |
| Quantified Difference | Opposing functional modulation of TRPV1 and 40% upregulation of NAPE-PLD activity |
| Conditions | In vitro receptor and enzymatic activity assays |
Crucial for mapping complex feedback loops in endocannabinoid synthesis and vanilloid receptor signaling.
Due to its specific origin as a 15-lipoxygenase metabolite, 15(S)-HAEA is an essential analytical standard for LC-MS/MS lipidomic panels quantifying 15-LOX pathway activation in inflammatory or neurodegenerative models [1].
Leveraging its enhanced aqueous solubility and sub-micromolar Ki (0.6 µM), 15(S)-HAEA is the preferred endogenous-like competitive inhibitor for validating high-throughput FAAH screening platforms [2].
Because it uncouples FAAH inhibition from CB1/CB2 activation (Ki > 738 nM), it is the ideal reagent for studying the extended endocannabinoid system, including NAPE-PLD feedback loops and TRPV1 modulation, without confounding classical cannabinoid signaling [3].